Bulbocapnine hydrochloride

Übersicht

Beschreibung

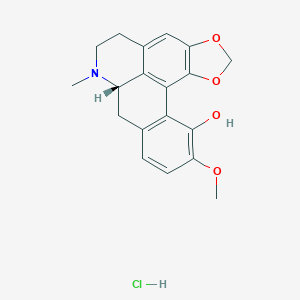

Bulbocapnine hydrochloride is an isoquinoline alkaloid found in the roots of Corydalis and Dicentra species, belonging to the Fumariaceae and Papaveraceae families . This compound is known for its potent physiological effects, including its role as an acetylcholinesterase inhibitor and a tyrosine hydroxylase inhibitor . These properties make it a compound of interest in various fields, including medicine and neuropharmacology.

Vorbereitungsmethoden

The synthesis of bulbocapnine hydrochloride involves several steps, starting from the extraction of bulbocapnine from natural sources. The synthetic route typically includes:

Extraction: Bulbocapnine is extracted from the roots of Corydalis or Dicentra species using solvents like methanol or ethanol.

Purification: The crude extract is purified using chromatographic techniques to isolate bulbocapnine.

Hydrochloride Formation: Bulbocapnine is then reacted with hydrochloric acid to form this compound.

Analyse Chemischer Reaktionen

Oxidation Reactions

Bulbocapnine hydrochloride undergoes oxidation to form derivatives with modified biological activity. In synthetic pathways, oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) facilitate the conversion of tertiary amine groups or aromatic rings. For example:

-

Oxidation of the aporphine backbone yields hydroxylated or quinone-like structures .

-

Demethylation reactions under oxidative conditions produce intermediates for further functionalization .

Substitution Reactions

Methoxy and hydroxyl groups on the aromatic rings participate in substitution reactions:

-

Methylation : Treatment with methyl iodide (CH₃I) in basic conditions introduces methyl groups, forming derivatives like bulbocapnine methyl ether .

-

Halogenation : Electrophilic substitution with halogens (e.g., Cl₂, Br₂) targets electron-rich positions on the benzene rings.

Reduction Reactions

The compound’s double bonds and aromatic systems are susceptible to reduction:

-

Catalytic hydrogenation (H₂/Pd) reduces the aporphine skeleton’s unsaturated bonds, yielding dihydrobulbocapnine derivatives .

-

Sodium borohydride (NaBH₄) selectively reduces ketone groups when present .

Acid-Base Reactions

As a hydrochloride salt, it dissociates in aqueous solutions:

This property influences solubility and reactivity in biological matrices .

Degradation Pathways

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Reference Compound

Bulbocapnine hydrochloride serves as a reference compound in studies of isoquinoline alkaloids. Its unique structural properties allow researchers to investigate the synthesis and activity of related compounds, thereby advancing the understanding of this class of molecules.

Biological Research Applications

Neurotransmitter Interaction

As an acetylcholinesterase inhibitor, this compound is valuable in studying neuromuscular transmission and related disorders. It enhances cholinergic transmission by preventing the breakdown of acetylcholine, making it useful for exploring conditions like myasthenia gravis and other neuromuscular diseases .

Dopamine Pathway Studies

this compound inhibits dopamine synthesis by targeting dopamine receptors. This action is crucial for research into neurodegenerative diseases such as Parkinson's disease, where dopamine regulation is essential. Studies have shown that this compound can induce cataleptic states in animal models, suggesting potential therapeutic applications in managing tremor disorders .

Medical Applications

Therapeutic Potential

The compound has been investigated for its therapeutic effects in treating various conditions:

- Myasthenia Gravis : Enhances neuromuscular transmission.

- Glaucoma : Potentially useful due to its effects on intraocular pressure.

- Nystagmus : Helps manage involuntary eye movements associated with vision impairment .

Neuropsychiatric Disorders

Research indicates that this compound may attenuate psychotic symptoms such as visual hallucinations and cognitive deficits associated with Alzheimer's disease. Its role as a dopamine synthesis inhibitor could provide insights into the treatment of cognitive disorders .

Industrial Applications

Neuropharmacological Development

this compound is utilized in the development of neuropharmacological agents. Its dual action as both an acetylcholinesterase and tyrosine hydroxylase inhibitor makes it a candidate for creating drugs targeting neurodegenerative diseases and movement disorders .

Case Studies and Research Findings

-

Effect on Movement Disorders

De Jong and Schaltenbrand reported significant results following bulbocapnine administration in patients with tremor diseases. Their findings suggested that the compound could effectively reduce tremors by inducing hypokinetic states similar to those observed in animal models . -

Neuroleptic Effects

Bulbocapnine has been shown to exhibit neuroleptic-like effects, which may be beneficial in managing symptoms associated with psychotic disorders. Its ability to modulate neurotransmitter levels presents opportunities for further exploration in clinical settings . -

Anticancer Potential

Recent studies have identified bulbocapnine as a G-quadruplex-targeting ligand, indicating its potential application in cancer research. This aspect opens new avenues for investigating its role in inhibiting cancer cell proliferation through molecular interactions .

Wirkmechanismus

Bulbocapnine hydrochloride exerts its effects primarily through:

Acetylcholinesterase Inhibition: By inhibiting acetylcholinesterase, it increases the levels of acetylcholine at neuromuscular junctions, enhancing neuromuscular transmission.

Tyrosine Hydroxylase Inhibition: It inhibits the enzyme tyrosine hydroxylase, reducing the synthesis of dopamine and affecting dopaminergic pathways.

Amyloid Beta Inhibition: Similar to apomorphine, it inhibits the formation of amyloid beta fibers, which are associated with Alzheimer’s disease.

Vergleich Mit ähnlichen Verbindungen

Bulbocapnine hydrochloride can be compared with other isoquinoline alkaloids such as:

Apomorphine: Both compounds inhibit amyloid beta fiber formation, but apomorphine is more commonly used in treating Parkinson’s disease.

These comparisons highlight the unique combination of acetylcholinesterase and tyrosine hydroxylase inhibition exhibited by this compound, making it a compound of significant interest in neuropharmacology and related fields.

Biologische Aktivität

Bulbocapnine hydrochloride is a notable alkaloid derived from plants in the Corydalis and Dicentra genera of the Fumariaceae family. This compound has gained attention for its diverse biological activities, particularly its roles as a dopamine antagonist, acetylcholinesterase inhibitor, and potential therapeutic agent in neurological disorders. This article delves into the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

This compound exhibits several mechanisms of action that contribute to its biological effects:

- Dopamine Antagonism : It blocks dopamine receptors, which allows for exploration of dopamine's role in various physiological functions and neurological disorders associated with dopamine dysfunction.

- Acetylcholinesterase Inhibition : The compound inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby enhancing cholinergic signaling .

- Tyrosine Hydroxylase Inhibition : this compound inhibits tyrosine hydroxylase, an enzyme crucial for dopamine biosynthesis. This inhibition can influence neurotransmitter levels and has implications for conditions like Parkinson's disease .

- P-Glycoprotein Efflux Pump Inhibition : It acts as a non-competitive inhibitor of the P-glycoprotein efflux pump, which is significant for drug delivery across the blood-brain barrier.

Biological Activities

The biological activities of this compound can be summarized as follows:

Case Studies and Clinical Observations

Several studies have documented the effects of this compound in clinical settings:

- Tremor Disorders : De Jong and Schaltenbrand reported significant results following the administration of this compound in patients with various types of tremor diseases. Their findings suggested that bulbocapnine could reduce tremors by inducing cataleptic states, which are characterized by decreased motor activity .

- Comparison with Other Drugs : The same study compared bulbocapnine's effects with other sedatives such as scopolamine and atropine, highlighting its unique action profile in treating hypokinetic states associated with tremors .

- Neuropharmacological Effects : Research indicates that bulbocapnine can induce catalepsy, a state resembling akinetic mutism, demonstrating its potential impact on motor control and reflex activities .

Research Findings

Recent studies have expanded on the pharmacological profile of this compound:

- Amyloid Beta Protein Inhibition : Bulbocapnine has been shown to inhibit the formation of amyloid beta fibrils, which are implicated in Alzheimer's disease pathology. This suggests a potential therapeutic role under the amyloid hypothesis .

- G-Quadruplex Targeting : Research indicates that bulbocapnine interacts with G-quadruplex structures in DNA, which may have implications for cancer therapies by targeting specific genomic features .

Eigenschaften

IUPAC Name |

(12S)-17-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4.ClH/c1-20-6-5-11-8-14-19(24-9-23-14)17-15(11)12(20)7-10-3-4-13(22-2)18(21)16(10)17;/h3-4,8,12,21H,5-7,9H2,1-2H3;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRGIVPUDHITDMK-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=C(C=C5)OC)O)OCO3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=C4C(=C(C=C5)OC)O)OCO3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632-47-3 | |

| Record name | 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol, 6,7,7a,8-tetrahydro-11-methoxy-7-methyl-, hydrochloride, (7aS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bulbocapnine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bulbocapnine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BULBOCAPNINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39F2B1469O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the observed effects of bulbocapnine hydrochloride on patients with movement disorders?

A1: Research suggests that this compound can induce a cataleptic or cataleptoid state in animals [, ]. Based on these findings, researchers hypothesized that the compound might similarly influence movement control in humans, potentially mitigating tremors by inducing hypokinesia []. Clinical observations support this hypothesis, showing that this compound administration led to striking results in treating various types of tremor diseases, including Parkinson's disease [].

Q2: How does the action of this compound compare to other drugs used to treat movement disorders, such as scopolamine, atropine, and phenobarbital?

A2: While the provided research [] mentions a comparison between this compound and other drugs like scopolamine, atropine, and phenobarbital, the specific details of this comparison are not elaborated upon. Further research is needed to understand the comparative efficacy, mechanisms of action, and potential side effects of these treatments.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.